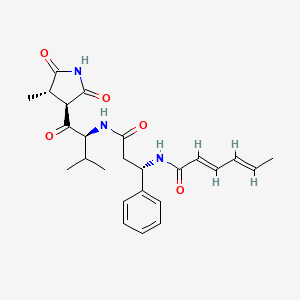

moiramide B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

反应类型: 莫酰胺B会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰分子的肽和聚酮部分。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物包括各种具有修饰脂肪酸侧链的莫酰胺B衍生物,这些衍生物对金黄色葡萄球菌等细菌菌株表现出高选择性的体内活性 .

科学研究应用

Structure-Activity Relationship

The chemical structure of moiramide B consists of several key components:

- Pyrrolidinedione Headgroup : This fragment is crucial for mimicking the natural substrate of the enzyme.

- L-Valine-Derived β-Ketoamide : This portion contributes to the overall stability and interaction with the enzyme.

- β-Amino Acid β-Phenylalanine : This unit enhances antibacterial activity.

- Unsaturated Fatty Acid Chain : While essential for cellular uptake, variations in this chain do not significantly affect enzymatic inhibition.

Research has demonstrated that modifications to these structural components can lead to variations in antibacterial potency against different bacterial strains, particularly gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Antibacterial Efficacy

This compound has shown remarkable efficacy against various strains of bacteria, with minimum inhibitory concentrations (MICs) often in the nanomolar range. For instance:

- Against Staphylococcus aureus, MIC values can be as low as 0.1 μg/ml.

- The compound also exhibits activity against methicillin-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound inhibits the carboxyltransferase reaction at nanomolar concentrations, confirming its potential as a lead compound for developing new antibiotics targeting fatty acid biosynthesis .

- Structural Analysis : Crystallographic studies have elucidated the binding interactions between this compound and carboxyltransferase, revealing that conserved residues in the enzyme are critical for binding. This conservation across different bacterial species suggests a lower likelihood of resistance development .

- Synthetic Derivatives : Research into synthetic derivatives of this compound has shown that variations in specific structural components can enhance antibacterial activity without compromising target inhibition. For example, introducing a cyclopentyl side chain significantly improved potency against S. aureus .

作用机制

相似化合物的比较

莫酰胺B与其他类似化合物如安德酰胺和莫酰胺A和C进行比较 . 虽然所有这些化合物都具有共同的肽-聚酮杂合结构,但莫酰胺B因其高度可变的脂肪酸侧链而独一无二 . 这种变异性允许生成具有不同生物活性的多样化衍生物库 . 此外,莫酰胺B对乙酰辅酶A羧化酶的强效抑制使其区别于其他类似化合物 .

类似化合物:

- 安德酰胺

- 莫酰胺A

- 莫酰胺C

莫酰胺B独特的结构特征和强大的抗生素活性使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

Moiramide B is a unique peptide–polyketide hybrid antibiotic derived from bacterial sources, primarily known for its potent antibacterial properties. This compound has garnered significant attention due to its ability to inhibit key bacterial enzymes, particularly acetyl-CoA carboxylase, making it a potential candidate for treating infections caused by resistant strains of bacteria.

This compound features a complex structure that includes:

- Pyrrolidinedione head group

- β-amino acid moiety (specifically, (S)-β-phenylalanine)

- Fatty acid side chain (highly variable)

The compound's mechanism of action primarily involves the inhibition of the acetyl-CoA carboxylase enzyme, which plays a critical role in fatty acid biosynthesis in bacteria. This compound exhibits competitive inhibition against malonyl-CoA with a Ki value of approximately 5 nM, indicating high potency against this target enzyme .

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these bacteria are notably low, showcasing the compound's effectiveness:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Streptococcus pneumoniae | 0.2 |

| Escherichia coli | >100 |

The compound's derivatives have shown improved activity profiles, with modifications to the fatty acid side chain leading to significant reductions in MIC values .

Case Studies and Research Findings

- In Vivo Efficacy : In murine models of sepsis induced by S. aureus, this compound derivatives were administered intravenously, demonstrating survival rates significantly higher than untreated controls. The best-performing derivative had an effective dose of 25 mg/kg, which is comparable to established antibiotics like linezolid .

- Resistance Mechanisms : Studies have identified mutations in the carboxyltransferase subunits of bacterial strains that confer resistance to this compound. These findings highlight the potential for developing resistant strains and underscore the importance of monitoring bacterial responses to this antibiotic class .

- Structure-Activity Relationship (SAR) : Research into the SAR of this compound has revealed that variations in the fatty acid side chain can substantially affect antibacterial potency without compromising target inhibition. For instance, a cyclopentyl side chain variant exhibited an eightfold decrease in MIC against S. aureus compared to the parent compound .

属性

分子式 |

C25H31N3O5 |

|---|---|

分子量 |

453.5 g/mol |

IUPAC 名称 |

(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1 |

InChI 键 |

WMLLJSBRSSYYPT-PQUJRENYSA-N |

手性 SMILES |

C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |

规范 SMILES |

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

同义词 |

moiramide B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。